N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-12-3-2-4-15(9-12)26-18(16-10-30(28,29)11-17(16)25-26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMJGSAMIGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 431.41 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F3N3O3S |
| Molecular Weight | 431.41 g/mol |
| CAS Number | 893943-73-2 |
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. These compounds often act through mechanisms such as ergosterol biosynthesis inhibition and biofilm formation disruption. For instance:
- Mechanism of Action : The compound potentially inhibits the enzyme lanosterol demethylase involved in ergosterol synthesis in fungi.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 6.25 µg/mL to 12.5 µg/mL against various fungal strains, indicating potent antifungal activity comparable to standard antifungal agents like miconazole .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Target Bacteria : It has shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Inhibition Studies : The compound demonstrated significant inhibition with MIC values as low as 32 µg/mL against E. coli and Pseudomonas aeruginosa .
Cytotoxicity and Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines (e.g., HeLa and MCF-7).
- Results : It exhibited cytotoxic effects with IC50 values indicating effective growth inhibition .
Case Study 1: Antifungal Efficacy
A study published in MDPI highlighted the synthesis and antifungal activity of pyrazole derivatives against Fusarium oxysporum. The compound was found to have an EC50 value comparable to established antifungals .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that the incorporation of a trifluoromethyl group significantly enhances the biological activity of pyrazole derivatives. This study provides insights into optimizing the structure for improved efficacy .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters should be optimized?
The synthesis of this compound involves multi-step heterocyclic assembly. A common approach includes:
- Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., pyrazolo-thieno derivatives) with benzamide halides in polar aprotic solvents like DMF or DMSO. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate thiols and facilitate alkylation .
- Cyclization : Intramolecular cyclization under reflux conditions (e.g., ethanol or acetonitrile) to form the thieno[3,4-c]pyrazole core. Temperature control (80–100°C) and reaction time (6–12 hours) are critical to avoid side products .
- Sulfone formation : Oxidation of sulfur atoms in the thieno ring using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid to achieve the 5,5-dioxido moiety .
Key parameters : Solvent polarity, base strength, and oxidation duration significantly impact yield. For example, DMF improves solubility of aromatic intermediates, while K₂CO₃ ensures efficient deprotonation .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and thieno rings. The trifluoromethyl group (-CF₃) shows a distinct singlet at ~δ 120–125 ppm in 13C NMR .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight, especially for sulfone and trifluoromethyl groups, which are prone to fragmentation .
- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S to confirm purity .
- IR spectroscopy : Identify sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. What computational methods are suitable for studying its interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like 14-α-demethylase (PDB: 3LD6). The pyrazole and benzamide moieties often engage in hydrogen bonding, while the trifluoromethyl group enhances hydrophobic interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions. B3LYP/6-31G* basis sets are recommended for sulfur-containing heterocycles .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 50–100 ns trajectories .
Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?
- Contradiction analysis : Compare NMR shifts with literature analogs. For example, pyrazole proton environments vary slightly (Δδ ±0.2 ppm) depending on sulfone oxidation efficiency .
- Batch-to-batch variability : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate stereoisomers .
- X-ray crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures, particularly for confirming sulfone geometry .
Q. What strategies optimize reaction yields for analogous heterocyclic systems?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps, minimizing decomposition .
- Catalytic additives : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in SN2 reactions, improving yields by 15–20% .
- Protecting groups : Temporarily block reactive sites (e.g., amide NH with Boc groups) during sulfone oxidation to prevent side reactions .
Q. How does the electronic nature of substituents (e.g., -CF₃, -SO₂) influence bioactivity?
- Electron-withdrawing effects : The -CF₃ group reduces electron density on the pyrazole ring, enhancing stability against metabolic oxidation. Sulfone groups improve solubility and hydrogen-bond acceptor capacity .
- SAR studies : Replace -CF₃ with -Cl or -CH₃ to assess potency changes. For example, -CF₃ analogs show 3–5× higher inhibitory activity against fungal enzymes compared to -CH₃ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
